molecular formula C6H4F2LiNO2S B2804917 Lithium 3-(difluoromethyl)pyridine-2-sulfinate CAS No. 2378501-93-8

Lithium 3-(difluoromethyl)pyridine-2-sulfinate

Cat. No.: B2804917
CAS No.: 2378501-93-8
M. Wt: 199.1
InChI Key: VOXCCQUFCKOTAY-UHFFFAOYSA-M
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Description

Lithium 3-(difluoromethyl)pyridine-2-sulfinate is an organometallic compound featuring a pyridine ring substituted at the 3-position with a difluoromethyl (-CF₂H) group and at the 2-position with a sulfinate (-SO₂⁻Li⁺) moiety. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the unique electronic and steric properties imparted by fluorine and the sulfinate group.

The difluoromethyl group balances electronegativity and lipophilicity, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . The sulfinate anion serves as a versatile nucleophile or leaving group in cross-coupling reactions, enabling the construction of complex molecules .

Properties

IUPAC Name

lithium;3-(difluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S.Li/c7-5(8)4-2-1-3-9-6(4)12(10)11;/h1-3,5H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXCCQUFCKOTAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(N=C1)S(=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-(difluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(difluoromethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Lithium 3-(difluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include sulfonate and sulfinate derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Versatile Building Block
Lithium 3-(difluoromethyl)pyridine-2-sulfinate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, particularly in the functionalization of difluoromethyl groups. For instance, the compound can undergo deprotonation followed by trapping with electrophiles, enabling the synthesis of complex molecules. A study demonstrated that using lithium diisopropylamide (LDA) as a base resulted in high yields of silylated products when reacted with this compound at low temperatures .

Trifluoromethylation Reactions
The compound is also utilized in trifluoromethylation reactions, where it acts as a source of the difluoromethyl group. The introduction of this group into aromatic systems can enhance biological activity and alter physical properties. Research indicates that this compound can be used effectively in reactions involving palladium-catalyzed cross-coupling processes, which are essential for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Antifilarial Agents
Recent studies have explored the potential of pyridine derivatives, including those related to this compound, as macrofilaricides for treating human filarial infections. These compounds showed promising activity against adult filarial stages, highlighting their potential use in developing new treatments for tropical diseases like lymphatic filariasis and onchocerciasis . The structural modifications facilitated by this compound may lead to improved efficacy and reduced side effects.

Drug Development and Optimization
In drug development, the ability to modify the difluoromethyl group allows researchers to optimize pharmacokinetic properties such as solubility and metabolic stability. For example, compounds derived from this compound have been evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles, revealing their potential as viable drug candidates .

Material Science

Synthesis of Functional Materials
this compound has applications in synthesizing functional materials due to its reactivity and ability to form stable complexes. Its derivatives are being investigated for use in creating advanced materials with tailored electronic properties. The incorporation of difluoromethyl groups can enhance the performance characteristics of materials used in electronics and photonics.

Data Tables

Application AreaKey BenefitsExample Studies/Findings
Organic SynthesisVersatile building block for complex moleculesHigh yields in silylation reactions
Medicinal ChemistryPotential antifilarial agentsEfficacy against filarial infections
Material ScienceCreation of advanced functional materialsEnhanced electronic properties through modifications

Case Studies

  • Functionalization Study : A study conducted by Santos et al. detailed the direct functionalization of this compound using various electrophiles after deprotonation with LDA. The results indicated significant yields for several derivatives, showcasing its utility in organic synthesis .
  • Antifilarial Research : A series of pyridine-based compounds were evaluated for their macrofilaricidal activity against Onchocerca volvulus. The findings suggested that modifications involving this compound could lead to compounds with enhanced efficacy against filarial parasites .
  • Material Development : Research focusing on the application of this compound in creating electronic materials highlighted its role in forming stable complexes that improve conductivity and other desirable properties in material science applications .

Mechanism of Action

The mechanism of action of lithium 3-(difluoromethyl)pyridine-2-sulfinate involves the transfer of the difluoromethyl group to target molecules. This process is facilitated by the presence of the lithium ion, which stabilizes the intermediate species formed during the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
Lithium 3-(difluoromethyl)pyridine-2-sulfinate C₆H₄F₂LiNO₂S 2-sulfinate, 3-CF₂H Nucleophilic reagent, intermediates -
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate C₆H₂ClF₃INO₃S 2-triflate, 5-Cl, 3-I Electrophilic coupling reactions
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₀FN₂O₂ 5-F, 3-propanoate Bioactive intermediate

Key Observations :

  • Trifluoromethanesulfonate (triflate) groups (as in ) are superior leaving groups compared to sulfinates, enabling faster reaction kinetics in electrophilic substitutions. However, sulfinates like this compound offer greater tunability in nucleophilic reactions due to their anionic character .
  • The difluoromethyl (-CF₂H) group provides intermediate electronegativity between trifluoromethyl (-CF₃) and monofluoromethyl (-CH₂F), reducing steric hindrance while maintaining metabolic stability .

Sulfinate Salts

Compound Name Metal Counterion Application Reactivity Profile Reference
This compound Li⁺ Cross-coupling reactions High nucleophilicity, air-sensitive -
Sodium benzenesulfinate Na⁺ Industrial synthesis Moderate nucleophilicity, stable -

Key Observations :

  • Lithium sulfinates generally exhibit higher solubility in polar aprotic solvents compared to sodium or potassium analogs, enhancing their utility in organic synthesis .
  • The pyridine ring in this compound directs regioselectivity in reactions, unlike simpler aryl sulfinates.

LCMS/HPLC Data

While direct analytical data for this compound is unavailable, structurally complex analogs from EP 4374877A2 highlight standard characterization methods:

  • A related spirocyclic compound (m/z 853.0 [M+H]⁺) showed an HPLC retention time of 1.31 minutes under acidic conditions .
  • Triflate derivatives (e.g., ) are typically analyzed via LCMS for purity, though their higher molecular weights (e.g., 387.50 g/mol) result in distinct fragmentation patterns compared to sulfinates.

Pharmacological and Industrial Relevance

  • Fluorinated pyridines are prevalent in drug discovery (e.g., antimalarials, kinase inhibitors), with the difluoromethyl group offering improved pharmacokinetics over chlorinated or iodinated analogs .
  • Sulfinate salts are emerging as sustainable alternatives to halides in green chemistry, reducing heavy metal waste in catalysis .

Biological Activity

Lithium 3-(difluoromethyl)pyridine-2-sulfinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a lithium cation associated with a pyridine ring substituted at the 3-position with a difluoromethyl group and a sulfinyl group. The presence of these functional groups contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents. For instance, preliminary assays indicated that derivatives of this compound exhibited selective activity against pathogens, outperforming traditional antibiotics in some cases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity in treated cells .

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets within cells. The sulfinyl group can act as a sulfonylating agent, modifying proteins and enzymes involved in critical cellular pathways. This interaction may lead to altered enzyme activity, impacting metabolic processes and cellular signaling pathways .

Case Study: Antimicrobial Efficacy

A study published in 2020 investigated the antimicrobial efficacy of this compound against Chlamydia species. The results indicated that compounds based on this structure exhibited superior activity compared to conventional treatments, with minimal toxicity observed in cell cultures .

CompoundMIC (μg/mL)Comparison
This compound10Superior to spectinomycin (128 μg/mL)
Penicillin3Standard reference

Case Study: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound demonstrated IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer potential .

Cell LineIC50 (μM)Standard (5-FU) IC50 (μM)
MCF-79.4617.02
MDA-MB-23111.7311.73

Q & A

Q. What are the key characterization techniques for verifying the structure and purity of Lithium 3-(difluoromethyl)pyridine-2-sulfinate?

To confirm the structure and purity of this compound, researchers should employ:

  • X-ray Diffraction (XRD) for crystallographic analysis, particularly to resolve substituent positions on the pyridine ring and sulfinate group .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) to identify electronic environments of the difluoromethyl group and pyridine ring protons .
  • Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
  • Elemental Analysis to validate stoichiometry.
    Methodological consistency requires cross-referencing results with computational models (e.g., density functional theory (DFT) for NMR chemical shift predictions) .

Q. How can computational methods like DFT guide the design of experiments involving this compound?

DFT-based calculations (e.g., using GGA-PBE or hybrid functionals) can predict:

  • Electronic Structure : Bandgap analysis of the pyridine-sulfinate system to assess redox activity .
  • Thermodynamic Stability : Formation energies to evaluate synthetic feasibility under varying conditions (e.g., solvent, temperature) .
  • Reactivity : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites for functionalization .
    Combined with PAW pseudopotentials for accurate core-electron interactions, these methods reduce trial-and-error in synthesis .

Advanced Research Questions

Q. What are the mechanistic implications of fluorination on the electrochemical stability of this compound in lithium-ion battery electrolytes?

Fluorination impacts:

  • Oxidative Stability : The electron-withdrawing difluoromethyl group increases resistance to oxidation, critical for high-voltage cathodes. Experimental validation requires cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., LiPF₆ in EC/DMC) .
  • Solid-Electrolyte Interphase (SEI) Formation : Fluorinated compounds may enhance SEI stability via LiF formation. Compare XPS data (F 1s spectra) before/after cycling .
    Contradictory results may arise from solvent decomposition or impurities; thus, control experiments with non-fluorinated analogs are essential .

Q. How can high-throughput screening (HTS) identify optimal substitution patterns for enhancing ionic conductivity in sulfinate-based lithium salts?

HTS workflows involve:

  • Combinatorial Substitution : Systematic replacement of pyridine substituents (e.g., methyl, trifluoromethyl) using probabilistic substitution models .
  • DFT Libraries : Calculate ionic conductivity proxies (e.g., Li⁺ migration barriers, lattice free volume) for thousands of derivatives .
  • Machine Learning : Train models on experimental Li⁺ transference numbers and DFT data to prioritize candidates .
    Validation requires impedance spectroscopy (EIS) on pelletized samples .

Q. What synthetic strategies mitigate decomposition pathways during the preparation of this compound?

Critical approaches include:

  • Low-Temperature Lithiation : Use LiHMDS or LDA in THF at −78°C to avoid sulfinate group degradation .
  • Inert Atmosphere Handling : Prevent moisture-induced hydrolysis using Schlenk-line techniques .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to reduce side-product formation, as demonstrated for analogous cobaltocenium complexes .
    Post-synthesis, monitor purity via HPLC-MS to detect trace decomposition products .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental observations for this compound’s redox behavior?

  • Error Source Analysis : Check for approximations in DFT (e.g., neglect of van der Waals interactions) or incomplete solvent models .
  • Experimental Controls : Compare with structurally similar compounds (e.g., non-fluorinated sulfinates) to isolate fluorination effects .
  • Advanced Spectroscopy : Use in-situ Raman or FTIR to track intermediate species during redox cycles .

Q. What are the limitations of current substitution models in predicting the stability of modified pyridine-sulfinate systems?

Traditional substitution rules often fail to account for:

  • Steric Effects : Bulky substituents may distort the pyridine ring, altering Li⁺ coordination .
  • Non-Covalent Interactions : Halogen bonding (C–F⋯Li) can stabilize unconventional configurations not predicted by ionic substitution models .
    Hybrid models integrating machine learning and ab initio molecular dynamics (AIMD) improve accuracy .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Detailed Reaction Logs : Document solvent purity, lithiation agent stoichiometry, and reaction time/temperature .
  • Cross-Lab Validation : Share samples with independent labs for parallel electrochemical testing .
  • Open Data : Publish raw computational inputs (e.g., VASP POSCAR files) and spectral datasets .

Q. How can researchers leverage crystal structure databases to accelerate the study of this compound?

Mining databases (e.g., ICSD, CCDC) for analogous sulfinate salts provides:

  • Structural Motifs : Identify common Li⁺ coordination geometries (e.g., tetrahedral vs. octahedral) .
  • Thermal Stability Trends : Correlate decomposition temperatures with lattice parameters .
    Combine with computational phase diagrams to predict polymorph stability .

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